molecular formula C11H12N2OS B13124605 7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one

7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one

Cat. No.: B13124605
M. Wt: 220.29 g/mol
InChI Key: CDUAFEGHEPJPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound with an intriguing structure It combines a pyridazine ring with a thieno ring and a cyclopropyl group

Preparation Methods

Synthetic Routes:: The synthesis of 7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one involves cyclocondensation reactions. One common approach is the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The cyclocondensation reaction can be catalyzed using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst .

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification steps are essential for efficient manufacturing.

Chemical Reactions Analysis

7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the pyridazine or thieno rings can be replaced. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Materials Science: Its unique structure may lead to novel materials with specific properties.

Biology and Medicine::

    Drug Discovery: Investigating its biological activity could reveal potential drug candidates.

    Bioconjugation: The compound’s functional groups can be used for attaching biomolecules.

Industry::

Mechanism of Action

The exact mechanism by which 7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

7-cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4-one

InChI

InChI=1S/C11H12N2OS/c1-2-13-11(14)8-5-6-15-10(8)9(12-13)7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

CDUAFEGHEPJPDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C(=N1)C3CC3)SC=C2

Origin of Product

United States

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